4,4,4-Trifluoro-3-phenylbut-2-enoic acid
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Overview
Description
4,4,4-Trifluoro-3-phenylbut-2-enoic acid is an organic compound with the molecular formula C10H7F3O2. It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butenoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3-phenylbut-2-enoic acid typically involves the reaction of trifluoroacetic acid derivatives with phenyl-substituted alkenes. One common method includes the use of trifluoroacetic anhydride and phenylacetylene under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce saturated trifluoromethyl derivatives .
Scientific Research Applications
4,4,4-Trifluoro-3-phenylbut-2-enoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4,4,4-trifluoro-3-phenylbut-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological molecules. The phenyl group contributes to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
(2Z)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid: Similar in structure but differs in the configuration of the double bond.
4,4,4-Trifluoro-3-methylbut-2-enoic acid: Contains a methyl group instead of a phenyl group, leading to different chemical properties.
(E)-4,4,4-Trifluorobut-2-enoic acid: Lacks the phenyl group, resulting in distinct reactivity and applications.
Uniqueness: 4,4,4-Trifluoro-3-phenylbut-2-enoic acid is unique due to the combination of the trifluoromethyl and phenyl groups, which impart specific chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
2143-93-3 |
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Molecular Formula |
C10H7F3O2 |
Molecular Weight |
216.16 g/mol |
IUPAC Name |
(E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6+ |
InChI Key |
IZLDRXUDBMVNKB-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)O)/C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the benzene ring and the ethylene group in the structure of 4,4,4-Trifluoro-3-phenylbut-2-enoic acid?
A1: The research paper states that the dihedral angle between the benzene ring and the ethylene plane in this compound is 76.34° with a standard deviation of 0.11°. [] This information suggests that the two planes are not coplanar and adopt a somewhat perpendicular orientation with respect to each other.
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